Dibenzofuran-2,8-bis(sulphonohydrazide)
Description
Contextual Overview of Dibenzofuran (B1670420) Chemistry
Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.org This tricyclic aromatic structure imparts significant thermal stability and a planar geometry to the molecule. wikipedia.org It is a white, crystalline solid that is soluble in nonpolar organic solvents and is naturally found in coal tar. wikipedia.org
The chemistry of dibenzofuran is characterized by electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. wikipedia.org The positions on the benzene rings are susceptible to substitution, allowing for the introduction of various functional groups. This reactivity makes dibenzofuran a valuable scaffold in the synthesis of more complex molecules. biointerfaceresearch.com Derivatives of dibenzofuran have been investigated for a range of applications, including in medicinal chemistry, materials science, and as insecticides. biointerfaceresearch.comresearchgate.net
Table 1: Physicochemical Properties of Dibenzofuran
| Property | Value |
| Molecular Formula | C₁₂H₈O |
| Molar Mass | 168.19 g/mol |
| Melting Point | 81-85 °C |
| Boiling Point | 285 °C |
| Appearance | White crystalline powder |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents |
Significance of Sulphonohydrazide Functionalities in Organic Synthesis
The sulphonohydrazide group (-SO₂NHNH₂) is a highly versatile functional group in organic synthesis. researchgate.netscholarly.org Compounds containing this moiety are recognized as important building blocks for the construction of a wide array of organic molecules. researchgate.net The reactivity of the sulphonohydrazide group allows it to serve as a source of sulfonyl radicals, which can participate in various carbon-sulfur bond-forming reactions. researchgate.netnih.gov
Sulphonohydrazides are employed in the synthesis of numerous classes of compounds, including sulfones, sulfonamides, and various heterocyclic systems. researchgate.net They can react with aldehydes and ketones to form sulphonylhydrazones, which are stable intermediates that can be further transformed. wikipedia.org The utility of sulphonohydrazides stems from their stability, ease of handling, and the diverse reaction pathways they can undergo, making them a valuable tool for synthetic chemists. nih.gov
Rationale for Dedicated Research on Dibenzofuran-2,8-bis(sulphonohydrazide)
The rationale for investigating Dibenzofuran-2,8-bis(sulphonohydrazide) lies in the synergistic potential of its two key components. The dibenzofuran core provides a rigid, planar, and aromatic platform. The introduction of two sulphonohydrazide groups at the 2 and 8 positions creates a symmetrical molecule with two highly reactive sites.
This bifunctionality opens up possibilities for creating novel polymers or complex molecular architectures through reactions at both ends of the molecule. The sulphonohydrazide groups can be used to link the dibenzofuran core to other molecules or to form extended networks. Furthermore, the resulting compounds could exhibit interesting photophysical or material properties due to the combination of the rigid dibenzofuran unit and the flexible linkages derived from the sulphonohydrazide reactions.
Scope and Objectives of the Research Endeavor
The primary scope of research on Dibenzofuran-2,8-bis(sulphonohydrazide) would encompass its synthesis, characterization, and the exploration of its synthetic utility. Key objectives would include:
Developing an efficient and scalable synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide) from readily available starting materials.
Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Investigating the reactivity of the two sulphonohydrazide groups in a variety of chemical transformations. This would involve studying its reactions with different electrophiles and in cyclization reactions to form novel heterocyclic systems based on the dibenzofuran scaffold.
Synthesizing and evaluating new materials , such as polymers or metal-organic frameworks, derived from Dibenzofuran-2,8-bis(sulphonohydrazide) to assess their potential applications.
Table 2: Potential Research Directions for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Research Area | Focus | Potential Outcomes |
| Synthetic Methodology | Optimization of synthetic routes and exploration of novel reactions. | Efficient access to the title compound and its derivatives. |
| Polymer Chemistry | Use as a bifunctional monomer in polymerization reactions. | Creation of novel polymers with unique thermal and mechanical properties. |
| Medicinal Chemistry | Synthesis of novel heterocyclic compounds. | Discovery of new molecules with potential biological activity. |
| Materials Science | Incorporation into extended frameworks or as a ligand for metal complexes. | Development of new materials with interesting electronic or photophysical properties. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56418-85-0 |
|---|---|
Molecular Formula |
C12H12N4O5S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
dibenzofuran-2,8-disulfonohydrazide |
InChI |
InChI=1S/C12H12N4O5S2/c13-15-22(17,18)7-1-3-11-9(5-7)10-6-8(23(19,20)16-14)2-4-12(10)21-11/h1-6,15-16H,13-14H2 |
InChI Key |
UIUWCVSRSKMUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NN)C3=C(O2)C=CC(=C3)S(=O)(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzofuran 2,8 Bis Sulphonohydrazide
Retrosynthetic Analysis of Dibenzofuran-2,8-bis(sulphonohydrazide)
A retrosynthetic analysis of Dibenzofuran-2,8-bis(sulphonohydrazide) reveals a logical pathway for its synthesis. The primary disconnection occurs at the sulfur-nitrogen bonds of the sulphonohydrazide moieties. This bond can be readily formed through the reaction of a sulfonyl chloride with hydrazine (B178648). This initial disconnection points to Dibenzofuran-2,8-disulfonyl chloride as the key immediate precursor.
Precursor Synthesis and Functionalization Pathways
The synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide) is contingent on the successful preparation and functionalization of the dibenzofuran (B1670420) core.
Synthesis of Substituted Dibenzofuran Intermediates
The foundational precursor, dibenzofuran, is a thermally robust aromatic compound that can be obtained from coal tar. ekb.eg For laboratory and industrial-scale synthesis, several methods are employed to construct the dibenzofuran nucleus. These modern synthetic routes often utilize transition metal catalysis to achieve high yields and reproducibility.
One effective method involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org Another approach is the intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation. organic-chemistry.org The synthesis of dibenzofurans from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions is also an efficient strategy. organic-chemistry.org These methods provide access to the core dibenzofuran structure, which is the starting point for subsequent functionalization.
| Synthetic Method for Dibenzofuran | Catalyst/Reagent | Key Features |
| Intramolecular Cyclization | Palladium Acetate | Utilizes ortho-diazonium salts of diaryl ethers. organic-chemistry.org |
| Oxidative C-C Bond Formation | Palladium(II) | Proceeds under an air atmosphere with pivalic acid. organic-chemistry.org |
| From o-Iododiaryl Ethers | Reusable Pd/C | Ligand-free conditions, efficient for various substrates. organic-chemistry.org |
Introduction of Sulphonyl Chloride Moieties
With the dibenzofuran core in hand, the next critical step is the introduction of sulfonyl chloride groups at the 2 and 8 positions. This is typically achieved through chlorosulfonation, an electrophilic aromatic substitution reaction. Dibenzofuran is known to undergo electrophilic reactions such as halogenation and Friedel-Crafts reactions. ekb.egbiointerfaceresearch.com
The chlorosulfonation of dibenzofuran can be carried out using chlorosulfonic acid (ClSO₃H). The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the desired 2,8-disubstituted product. The use of an excess of chlorosulfonic acid and elevated temperatures generally promotes polysubstitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography to optimize the yield of Dibenzofuran-2,8-disulfonyl chloride.
Direct Synthetic Routes to Dibenzofuran-2,8-bis(sulphonohydrazide)
The final stage of the synthesis involves the conversion of the disulfonyl chloride intermediate into the target bis(sulphonohydrazide).
Condensation Reactions with Hydrazine and its Derivatives
The formation of the sulphonohydrazide is achieved through a condensation reaction between Dibenzofuran-2,8-disulfonyl chloride and hydrazine or its derivatives, most commonly hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). orgsyn.org This nucleophilic substitution reaction at the sulfonyl group results in the formation of the sulfur-nitrogen bond and the liberation of hydrochloric acid.
The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or another inert organic solvent, at controlled temperatures. orgsyn.orgresearchgate.net The slow addition of the sulfonyl chloride to a solution of hydrazine hydrate is crucial to minimize the formation of dimeric byproducts. researchgate.net
Optimization of Reaction Conditions and Yields
Several factors can be optimized to maximize the yield and purity of Dibenzofuran-2,8-bis(sulphonohydrazide). The stoichiometry of the reactants is critical; an excess of hydrazine hydrate is often used to ensure the complete conversion of the sulfonyl chloride and to neutralize the hydrochloric acid formed during the reaction. orgsyn.orgresearchgate.net
The reaction temperature should be kept low, typically between 10°C and 20°C, to control the exothermic nature of the reaction and prevent the degradation of the product. orgsyn.org The addition of a base, such as triethylamine (B128534) or an inorganic base, can also be employed to scavenge the HCl produced, which can improve the reaction efficiency. google.comlookchem.com
Post-reaction workup involves isolating the product, which is often a solid, by filtration. The crude product can then be purified by recrystallization from a suitable solvent system, such as methanol (B129727) and water, to obtain Dibenzofuran-2,8-bis(sulphonohydrazide) of high purity. orgsyn.org
| Reaction Step | Key Reagents | Typical Conditions | Purpose of Conditions |
| Chlorosulfonation | Dibenzofuran, Chlorosulfonic Acid | Excess ClSO₃H, controlled temperature | To achieve disubstitution at the 2 and 8 positions. |
| Condensation | Dibenzofuran-2,8-disulfonyl chloride, Hydrazine Hydrate | THF solvent, 10-20°C, excess hydrazine | To form the bis(sulphonohydrazide) and minimize byproducts. orgsyn.orgresearchgate.net |
| Purification | Methanol/Water | Recrystallization | To obtain a high-purity final product. orgsyn.org |
Green Chemistry Principles in Dibenzofuran-2,8-bis(sulphonohydrazide) Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing dibenzofuran-2,8-bis(sulphonohydrazide), these principles can be applied to both the chlorosulfonation and hydrazinolysis steps.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or reduced solvent methods is a key aspect of green chemistry.
For the synthesis of sulfonyl hydrazides, which is the final step in producing dibenzofuran-2,8-bis(sulphonohydrazide), solvent-free approaches have been explored. figshare.com One such method involves the reaction of sulfonyl chlorides with hydrazines in the absence of a solvent, often promoted by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). figshare.com This approach minimizes the use of harmful solvents, reduces waste, and can lead to simpler work-up procedures. researchgate.net
Another green approach is the use of water as a solvent. researchgate.net Research has demonstrated the successful synthesis of sulfonyl hydrazides in water, which is a benign and environmentally friendly solvent. researchgate.netcolab.ws The reaction of sulfonyl chlorides with hydrazine can be carried out in water, often at a slightly elevated temperature, to yield the desired product. researchgate.net This method offers a sustainable alternative to the use of traditional organic solvents. researchgate.net
The table below summarizes the comparison between traditional and green solvent approaches for the synthesis of sulfonyl hydrazides.
| Feature | Traditional Solvent Approach | Solvent-Free Approach | Water-Based Approach |
| Solvent | Volatile Organic Solvents (e.g., THF, DMSO) researchgate.net | None | Water |
| Environmental Impact | High (pollution, health hazards) | Low | Very Low |
| Waste Generation | High (solvent waste) | Low | Low |
| Reaction Conditions | Often requires anhydrous conditions | May require elevated temperatures | Mild to moderate temperatures |
| Work-up | Often complex (extraction, distillation) | Simpler | Generally simpler |
The use of catalysts can enhance reaction efficiency and reduce the need for harsh reaction conditions. Green catalysis focuses on employing catalysts that are non-toxic, recyclable, and highly efficient.
In the context of sulfonylation reactions, catalyst-free methods have been developed, which align with green chemistry principles by avoiding the use of potentially toxic and expensive metal catalysts. nih.gov For instance, the sulfonylation of certain compounds with sulfonyl hydrazides has been achieved in an aqueous medium without the need for any catalyst. nih.gov This approach not only reduces environmental contamination but also lowers production costs. nih.gov
Electrochemical synthesis is another environmentally benign approach that can be applied to reactions involving sulfonyl hydrazides. acs.org Electrosynthesis can achieve oxidative cross-couplings under external-oxidant-free conditions, often with the release of hydrogen gas as a green byproduct. acs.org
The following table provides a conceptual comparison of catalytic systems that could be applied to the synthesis of dibenzofuran-2,8-bis(sulphonohydrazide).
| Catalytic System | Description | Advantages | Potential Application |
| Traditional Acid Catalysis (for chlorosulfonation) | Use of strong acids like sulfuric acid in conjunction with chlorosulfonic acid. | Effective for electrophilic aromatic substitution. | Chlorosulfonation of dibenzofuran. |
| Catalyst-Free (for hydrazinolysis) | Reaction proceeds without a catalyst, often in a green solvent like water. nih.gov | Avoids catalyst toxicity and cost, simpler purification. nih.gov | Reaction of dibenzofuran-2,8-disulfonyl chloride with hydrazine. |
| Electrochemical Synthesis | Use of electrical current to drive the reaction. acs.org | Avoids chemical oxidants, can be highly selective, generates minimal waste. acs.org | Potential for both the formation of the sulfonyl chloride and the subsequent reaction. |
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of a synthetic route are crucial factors in determining its practicality and environmental impact. For the synthesis of dibenzofuran-2,8-bis(sulphonohydrazide), these parameters are influenced by the choice of reagents, reaction conditions, and the application of green chemistry principles.
The subsequent reaction with hydrazine to form the sulfonohydrazide is generally a high-yielding reaction. orgsyn.org The efficiency of this step can be influenced by the solvent and the presence of a base to neutralize the HCl formed during the reaction. orgsyn.org
| Synthetic Approach | Key Features | Potential Advantages | Potential Disadvantages | Estimated Yield Range | Estimated Selectivity |
| Traditional Method | Use of excess chlorosulfonic acid, organic solvents for hydrazinolysis. | Established methodology. | High environmental impact, significant waste generation, potential for side reactions. | 40-60% | Moderate |
| Solvent-Free Hydrazinolysis | Elimination of organic solvents in the second step. figshare.com | Reduced waste, simpler work-up. researchgate.net | May require higher temperatures, potential for solid-state reaction challenges. | 50-70% | Moderate to Good |
| Water-Based Hydrazinolysis | Use of water as the solvent in the second step. researchgate.net | Environmentally benign, low cost. researchgate.net | Potential for solubility issues of the sulfonyl chloride intermediate. | 60-80% | Good |
| Catalyst-Free Approach | Avoidance of catalysts in the hydrazinolysis step. nih.gov | Reduced cost and toxicity, simpler purification. nih.gov | May require longer reaction times or higher temperatures. | 60-80% | Good |
Chemical Reactivity and Derivatization Strategies of Dibenzofuran 2,8 Bis Sulphonohydrazide
Reactivity of the Sulphonohydrazide Functional Groups
The sulphonohydrazide moieties (-SO₂NHNH₂) are the primary sites of chemical transformation in Dibenzofuran-2,8-bis(sulphonohydrazide). These groups contain nucleophilic nitrogen atoms and are susceptible to a variety of reactions, including acylation, alkylation, condensation, and redox transformations.
Acylation and Alkylation Reactions
The nitrogen atoms of the sulphonohydrazide groups are expected to be nucleophilic and can thus participate in acylation and alkylation reactions.
Acylation: Treatment of Dibenzofuran-2,8-bis(sulphonohydrazide) with acylating agents such as acid chlorides or anhydrides is predicted to yield N-acylated derivatives. The reaction likely proceeds through the nucleophilic attack of the terminal amino group of the sulphonohydrazide on the carbonyl carbon of the acylating agent. These reactions can be catalyzed by acids or bases. For instance, bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides, a closely related functional group. acs.org
Alkylation: Similarly, the sulphonohydrazide groups can undergo N-alkylation with alkyl halides or other alkylating agents. The terminal nitrogen atom is the most probable site of alkylation. The reaction conditions for the N-alkylation of sulfonamides often involve the use of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity. dnu.dp.uaorganic-chemistry.orgnih.govrsc.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported, offering a greener alternative. acs.org
| Reaction Type | Reagent | Predicted Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | Dibenzofuran-2,8-bis(N'-acetylsulphonohydrazide) | Pyridine, 0 °C to room temperature |
| Acylation | Acetic Anhydride | Dibenzofuran-2,8-bis(N'-acetylsulphonohydrazide) | Acid catalyst (e.g., H₂SO₄) or base catalyst |
| Alkylation | Methyl Iodide | Dibenzofuran-2,8-bis(N'-methylsulphonohydrazide) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| Alkylation | Benzyl Bromide | Dibenzofuran-2,8-bis(N'-benzylsulphonohydrazide) | Base (e.g., NaH), THF |
Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)
A characteristic reaction of hydrazides, including sulphonohydrazides, is their condensation with aldehydes and ketones to form the corresponding hydrazones, which in this case are a subclass of Schiff bases. This reaction involves the nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting dibenzofuran-2,8-bis(sulfonylhydrazones) would feature two C=N double bonds.
| Carbonyl Compound | Predicted Product | Typical Conditions |
|---|---|---|
| Benzaldehyde | Product of condensation with two molecules of benzaldehyde | Ethanol, reflux, catalytic acid (e.g., acetic acid) |
| Acetone | Product of condensation with two molecules of acetone | Methanol (B129727), room temperature |
| Cyclohexanone | Product of condensation with two molecules of cyclohexanone | Ethanol, reflux |
Oxidative and Reductive Transformations
The sulphonohydrazide functional groups are susceptible to both oxidation and reduction, leading to a variety of potential products.
Oxidation: The oxidation of the sulphonohydrazide moiety can be complex. Mild oxidation may lead to the formation of sulfonyl diazene (B1210634) intermediates, which can be unstable. More vigorous oxidation could potentially cleave the N-N bond or oxidize the sulfur atom to a higher oxidation state. The oxidation of sulfonamides, a related class of compounds, has been studied and can lead to the formation of N-sulfonylimines. nih.gov Various oxidizing agents, including ferrate(VI) and systems involving peracetic acid, have been used for the oxidation of sulfonamides. acs.orgnih.gov
Reduction: The reduction of sulphonohydrazides can also proceed via different pathways depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the sulfonyl group. Reductive cleavage of the S-N or N-N bond is also a possibility. For instance, the reductive cleavage of sulfonamides to the corresponding amines and thiols is a known transformation, often requiring strong reducing conditions. strath.ac.uknih.govacs.org
Reactions Involving the Dibenzofuran (B1670420) Aromatic Core
The dibenzofuran ring system is aromatic and thus undergoes electrophilic aromatic substitution. The presence of two deactivating sulphonohydrazide groups at the 2 and 8 positions significantly influences the reactivity and regioselectivity of these reactions. Furthermore, the carbon-hydrogen bonds at other positions on the dibenzofuran core can be functionalized through metal-catalyzed cross-coupling reactions, provided the appropriate starting materials are used.
Electrophilic Aromatic Substitution Patterns
The sulphonohydrazide group, similar to the structurally related sulfonamide and sulfonic acid groups, is expected to be a deactivating and meta-directing group in electrophilic aromatic substitution. rsc.org This is due to the strong electron-withdrawing inductive effect of the sulfonyl moiety. Consequently, the dibenzofuran core of Dibenzofuran-2,8-bis(sulphonohydrazide) will be significantly less reactive towards electrophiles than unsubstituted dibenzofuran.
The directing effect of the two sulphonohydrazide groups at positions 2 and 8 will dictate the position of incoming electrophiles. The positions meta to the existing substituents are 1, 3, 7, and 9. Therefore, electrophilic substitution is predicted to occur at these positions. For example, nitration or halogenation would be expected to yield a mixture of isomers with the new substituent at one or more of these meta positions.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mono- and di-nitro derivatives at positions 1, 3, 7, and/or 9 |
| Bromination | Br₂, FeBr₃ | Mono- and di-bromo derivatives at positions 1, 3, 7, and/or 9 |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is unlikely due to the strongly deactivated ring system |
Metal-Catalyzed Cross-Coupling Reactions at Dibenzofuran-2,8 Positions
While direct functionalization of the C-H bonds of the dibenzofuran core in Dibenzofuran-2,8-bis(sulphonohydrazide) via electrophilic substitution is challenging due to deactivation, metal-catalyzed cross-coupling reactions offer a powerful alternative for derivatization. These reactions typically require the pre-functionalization of the dibenzofuran core, for instance, by converting the sulphonohydrazide groups to halides or triflates, or by starting from a dihalo-dibenzofuran precursor.
Suzuki Coupling: If a 2,8-dihalodibenzofuran derivative were used as a precursor, palladium-catalyzed Suzuki coupling with boronic acids could be employed to form new carbon-carbon bonds at these positions. harvard.edunih.govnih.govresearchgate.netmdpi.com This would allow for the introduction of a wide range of aryl and vinyl substituents.
Buchwald-Hartwig Amination: Similarly, the 2,8-dihalo-dibenzofuran precursor could undergo palladium-catalyzed Buchwald-Hartwig amination to introduce various nitrogen-based functional groups. strath.ac.ukscielo.org.mxwikipedia.orgnih.govlibretexts.orgnih.govchemrxiv.org This reaction is a versatile method for the formation of carbon-nitrogen bonds.
These cross-coupling strategies would provide access to a diverse library of 2,8-disubstituted dibenzofuran derivatives that would be difficult to synthesize through other means.
Synthesis of Novel Dibenzofuran-2,8-bis(sulphonohydrazide) Derivatives and Analogs
The presence of two sulphonohydrazide groups at the 2 and 8 positions of the dibenzofuran ring system opens up numerous possibilities for the synthesis of a wide array of derivatives. These can be broadly categorized into symmetrically and unsymmetrically substituted compounds, as well as larger macrocyclic and polymeric structures.
Symmetrical derivatization of Dibenzofuran-2,8-bis(sulphonohydrazide) would involve the simultaneous reaction of both sulphonohydrazide groups with an excess of a given reagent. For instance, reaction with two equivalents of an aldehyde or ketone would likely yield the corresponding bis(sulfonylhydrazone). The choice of the carbonyl compound could be varied to introduce a wide range of functionalities, thereby tuning the electronic and steric properties of the resulting molecule.
Unsymmetrically substituted derivatives would require a more nuanced synthetic approach, likely involving the use of a protecting group strategy. One of the sulphonohydrazide groups would first be selectively protected, allowing for the chemical modification of the unprotected group. Subsequent deprotection would then allow for a different chemical transformation to be carried out at the second sulphonohydrazide moiety. This stepwise approach would enable the synthesis of derivatives with two distinct functional groups, leading to molecules with more complex and potentially tailored properties.
| Derivative Type | General Reaction Scheme | Potential Reagents | Resulting Functional Group |
| Symmetrical | Dibenzofuran-2,8-bis(sulphonohydrazide) + 2x Reagent | Aldehydes, Ketones, Isocyanates, Acyl Chlorides | Bis(sulfonylhydrazone), Bis(semicarbazide), Bis(acylsulfonohydrazide) |
| Unsymmetrical | 1. Protection of one sulphonohydrazide group2. Reaction of the other group3. Deprotection4. Reaction of the second group | Orthogonal protecting groups, various electrophiles | Varied functional groups at 2 and 8 positions |
This table presents hypothetical reaction strategies based on the known reactivity of sulphonohydrazides.
The bifunctional nature of Dibenzofuran-2,8-bis(sulphonohydrazide) makes it an excellent candidate as a monomer for the synthesis of macrocycles and polymers. Reaction with a complementary bifunctional reagent, such as a dialdehyde (B1249045) or a diacyl chloride, under high dilution conditions could favor intramolecular cyclization, leading to the formation of novel macrocyclic structures incorporating the dibenzofuran unit. The size of the resulting macrocycle could be controlled by the length and flexibility of the linker in the bifunctional reagent.
For the synthesis of polymeric materials, the same bifunctional reagents could be used but at higher concentrations to promote intermolecular polymerization. This could lead to the formation of linear polymers with the rigid dibenzofuran-2,8-bis(sulphonohydrazide) unit alternating with the linker moiety. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, would be highly dependent on the nature of the linker.
Mechanistic Investigations of Key Chemical Transformations
While specific mechanistic studies on Dibenzofuran-2,8-bis(sulphonohydrazide) are not available, the well-documented reactivity of sulfonyl hydrazides allows for the postulation of likely reaction pathways. rsc.orgresearchgate.net
The reactions of the sulphonohydrazide groups are expected to proceed through well-established intermediates. For example, in the formation of sulfonylhydrazones, the reaction would likely proceed via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to yield the final product.
The sulphonohydrazide moiety can also serve as a precursor to sulfonyl radicals under oxidative conditions. nih.govacs.org The generation of a diradical species from Dibenzofuran-2,8-bis(sulphonohydrazide) could open up pathways to novel carbon-carbon and carbon-heteroatom bond formations through radical addition reactions. The elucidation of these pathways would likely involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical intermediates.
| Transformation | Plausible Key Intermediates | Governing Factors |
| Hydrazone formation | Hemiaminal-like intermediate | pH, nature of the carbonyl compound |
| Acylation | Tetrahedral intermediate | Reactivity of the acylating agent, solvent |
| Radical formation | Sulfonyl radical | Oxidizing agent, reaction conditions |
This table outlines plausible intermediates in the reactions of Dibenzofuran-2,8-bis(sulphonohydrazide) based on general mechanistic principles of sulfonyl hydrazides.
The reactivity of the sulphonohydrazide groups in Dibenzofuran-2,8-bis(sulphonohydrazide) would be influenced by both kinetic and thermodynamic factors. Kinetically, the rate of reaction would be dependent on factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, the formation of hydrazones is often acid-catalyzed.
Thermodynamically, the stability of the products relative to the reactants would determine the position of the equilibrium. The rigid dibenzofuran backbone may impose certain conformational constraints that could influence the thermodynamics of reactions, particularly in the formation of macrocyclic structures where ring strain could be a significant factor. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the thermodynamics and kinetics of these potential transformations. rsc.org
Advanced Spectroscopic and Structural Characterization of Dibenzofuran 2,8 Bis Sulphonohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of Dibenzofuran-2,8-bis(sulphonohydrazide), a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous signal assignment.
The ¹H NMR spectrum of Dibenzofuran-2,8-bis(sulphonohydrazide) is expected to exhibit distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) core and the protons of the sulphonohydrazide moieties. Due to the C₂ symmetry of the molecule, the number of unique proton signals will be reduced. The protons H-1, H-3, and H-4 (and their symmetrical counterparts H-9, H-7, and H-6) will give rise to a complex splitting pattern in the aromatic region, typically between 7.0 and 8.5 ppm. The sulphonohydrazide groups (-SO₂NHNH₂) will show signals for the NH and NH₂ protons, which are exchangeable and may appear as broad singlets. Their chemical shifts can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will similarly reflect the molecule's symmetry. The dibenzofuran core will display six unique carbon signals. The carbons directly attached to the electron-withdrawing sulphonyl groups (C-2 and C-8) are expected to be significantly downfield shifted. The chemical shifts of the other aromatic carbons can be predicted based on the known values for dibenzofuran and the substituent effects of the sulphonohydrazide group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| H-1, H-9 | ~8.0-8.2 | C-1, C-9: ~120-125 | Doublet |
| H-3, H-7 | ~7.8-8.0 | C-3, C-7: ~125-130 | Doublet of doublets |
| H-4, H-6 | ~7.5-7.7 | C-4, C-6: ~110-115 | Doublet |
| NH | Variable (broad) | C-2, C-8: ~140-145 | Singlet |
| NH₂ | Variable (broad) | C-4a, C-5a: ~122-127 | Singlet |
| C-9a, C-9b: ~150-155 | |||
| Note: Predicted values are based on data from analogous dibenzofuran and aryl sulphonohydrazide compounds. Actual values may vary depending on solvent and experimental conditions. |
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Dibenzofuran-2,8-bis(sulphonohydrazide), COSY would show correlations between H-1 and H-3 (four-bond coupling, likely weak), and strong correlations between adjacent protons on the same ring system if it were less symmetrically substituted. In this case, it would confirm the relationships between the protons on each benzene (B151609) ring of the dibenzofuran core.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon in the dibenzofuran skeleton by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the sulphonohydrazide groups at the C-2 and C-8 positions. For instance, correlations would be expected between H-1 and H-3 to the carbon C-2, and between H-7 and H-9 to C-8.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen environments. huji.ac.ilwikipedia.org For Dibenzofuran-2,8-bis(sulphonohydrazide), two distinct nitrogen signals would be expected for the -NH- and -NH₂ groups of the sulphonohydrazide moiety. The chemical shifts of these nitrogens are sensitive to their local electronic environment. caltech.edu In hydrazo compounds (-NH-NH-), nitrogen signals are typically found in a specific region of the ¹⁵N NMR spectrum. caltech.edu ¹H-¹⁵N correlation experiments, such as HMBC, can be particularly powerful for assigning these nitrogen signals by correlating them to nearby protons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
The IR and Raman spectra of Dibenzofuran-2,8-bis(sulphonohydrazide) would be dominated by the characteristic vibrations of the sulphonyl group, the hydrazide group, and the dibenzofuran core.
Sulphonohydrazide Group:
N-H stretching: The NH and NH₂ groups will exhibit stretching vibrations in the region of 3100-3400 cm⁻¹. researchgate.net
S=O stretching: The sulphonyl group will show strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
S-N stretching: The sulphur-nitrogen single bond stretch is expected in the 900-800 cm⁻¹ region.
Dibenzofuran Moiety:
C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching will produce a series of bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The ether linkage of the dibenzofuran core will have a characteristic stretching vibration.
Out-of-plane C-H bending: These bands in the 900-650 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings.
Interactive Table 2: Characteristic IR and Raman Bands for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| -NH₂ / -NH | N-H stretch | 3400 - 3100 | Medium-Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| S=O | Asymmetric stretch | 1350 - 1300 | Strong |
| S=O | Symmetric stretch | 1160 - 1120 | Strong |
| Aromatic C=C | Ring stretch | 1600 - 1450 | Medium-Variable |
| C-O-C | Ether stretch | 1280 - 1200 | Strong |
| S-N | S-N stretch | 900 - 800 | Medium |
| Aromatic C-H | Out-of-plane bend | 900 - 650 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm its structure. For Dibenzofuran-2,8-bis(sulphonohydrazide) (C₁₂H₁₂N₄O₅S₂), the expected exact mass is 356.0252 g/mol .
The fragmentation of aryl sulphonamides under mass spectrometry often involves the characteristic loss of sulfur dioxide (SO₂). nih.govresearchgate.net A plausible fragmentation pathway for Dibenzofuran-2,8-bis(sulphonohydrazide) would likely begin with the cleavage of the S-N or Ar-S bonds.
Key expected fragments would include:
The molecular ion [M]⁺ or protonated molecule [M+H]⁺.
Fragments resulting from the loss of one or both sulphonohydrazide side chains.
Ions corresponding to the loss of SO₂ (a mass loss of 64 Da) from fragments containing the sulphonyl group. nih.govresearchgate.net
The stable dibenzofuran cationic core.
Further fragmentation of the dibenzofuran ring system.
Analysis of the isotopic pattern, particularly for sulfur, would further aid in the identification of sulfur-containing fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For Dibenzofuran-2,8-bis(sulphonohydrazide), this technique would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₂H₁₂N₄O₅S₂. The precise mass-to-charge ratio (m/z) obtained from HRMS would distinguish it from other isobaric compounds, which have the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass Data for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₁₂H₁₂N₄O₅S₂ | [M+H]⁺ | 389.0274 |
| [M+Na]⁺ | 411.0093 | |
| [M-H]⁻ | 387.0118 |
Note: This table represents theoretical values. Actual experimental data would be required for confirmation.
Interpretation of Fragmentation Pathways for Structural Confirmation
In conjunction with exact mass determination, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide critical information for structural elucidation. By inducing fragmentation of the parent ion, a unique fingerprint of daughter ions is produced. For Dibenzofuran-2,8-bis(sulphonohydrazide), the fragmentation would likely involve the cleavage of the sulfonohydrazide groups. Characteristic losses of SO₂, N₂H₃, and related fragments would be anticipated. The analysis of these fragmentation pathways would allow for the confirmation of the connectivity of the sulphonohydrazide moieties to the dibenzofuran core at the 2 and 8 positions.
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unequivocal proof of the molecular structure of Dibenzofuran-2,8-bis(sulphonohydrazide).
Determination of Molecular Geometry and Bond Parameters
A successful crystallographic analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. For instance, the C-S, S-N, and N-N bond lengths of the sulphonohydrazide groups, as well as the geometry of the dibenzofuran ring system, would be precisely determined. This data is fundamental for understanding the molecule's conformational preferences and electronic structure.
Table 2: Hypothetical Bond Parameters for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C-S | 1.75 - 1.85 | |
| S=O | 1.40 - 1.50 | O=S=O: 118 - 122 |
| S-N | 1.65 - 1.75 | C-S-N: 105 - 110 |
| N-N | 1.40 - 1.45 | S-N-N: 110 - 115 |
Note: These are generalized, expected values for similar functional groups. Actual experimental data from X-ray crystallography is necessary for accurate parameters.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For Dibenzofuran-2,8-bis(sulphonohydrazide), the presence of N-H and S=O groups suggests the high likelihood of strong intermolecular hydrogen bonding. Additionally, π-π stacking interactions between the aromatic dibenzofuran cores of adjacent molecules would likely play a significant role in the crystal packing. The study of these interactions provides insight into the material's stability, solubility, and other physical properties.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides valuable information about the electronic transitions and energy levels within a molecule.
Characterization of Electronic Transitions and Energy Levels
The UV-Visible absorption spectrum of Dibenzofuran-2,8-bis(sulphonohydrazide) would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic dibenzofuran system. The position and intensity of these bands would be influenced by the electron-withdrawing nature of the sulphonohydrazide substituents. By analyzing the absorption and emission spectra, it would be possible to determine the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which is a key parameter in understanding the molecule's photophysical properties and potential applications in materials science. Further investigation into the fluorescence properties, including quantum yield and lifetime measurements, would provide a more complete picture of the excited-state dynamics.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the solvent effects on the optical properties of the chemical compound “Dibenzofuran-2,8-bis(sulphonohydrazide)”.
Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested. The scientific community has not yet characterized the solvatochromic behavior of this particular molecule.
Future research in the area of dibenzofuran derivatives may eventually lead to the characterization of the photophysical properties of Dibenzofuran-2,8-bis(sulphonohydrazide) and its response to different solvent environments.
Computational and Theoretical Studies of Dibenzofuran 2,8 Bis Sulphonohydrazide
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. For a molecule like Dibenzofuran-2,8-bis(sulphonohydrazide), DFT could offer detailed information on several key aspects.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For Dibenzofuran-2,8-bis(sulphonohydrazide), this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. Conformational analysis would further explore other stable or low-energy arrangements of the sulphonohydrazide groups relative to the rigid dibenzofuran (B1670420) core.
Table 1: Hypothetical Optimized Geometric Parameters for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-S | 1.77 Å |
| Bond Length | S=O | 1.45 Å |
| Bond Length | S-N | 1.68 Å |
| Bond Length | N-N | 1.42 Å |
| Bond Angle | O=S=O | 120° |
| Bond Angle | C-S-N | 107° |
| Dihedral Angle | C-C-S-N | Variable |
Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the distribution of electrons and determine the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Parameter | Hypothetical Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are illustrative and would be determined through specific DFT calculations.
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. For Dibenzofuran-2,8-bis(sulphonohydrazide), an ESP map would highlight the electronegative oxygen and nitrogen atoms of the sulphonohydrazide groups as regions of negative potential, while the hydrogen atoms would likely show positive potential. This information is invaluable for predicting intermolecular interactions.
Molecular Dynamics (MD) Simulations
MD simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by DFT.
Dynamic Behavior and Conformational Flexibility in Solution
By simulating the motion of a molecule in a solvent, MD can reveal its conformational flexibility. For Dibenzofuran-2,8-bis(sulphonohydrazide), simulations could show how the sulphonohydrazide side chains rotate and flex in different solvents, providing a dynamic understanding of its structure.
Interactions with Solvents and Other Chemical Species
MD simulations are particularly powerful for studying how a molecule interacts with its environment. By explicitly including solvent molecules in the simulation, it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions between Dibenzofuran-2,8-bis(sulphonohydrazide) and the solvent. This information is crucial for understanding its solubility and behavior in solution.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools to predict various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds. For Dibenzofuran-2,8-bis(sulphonohydrazide), these predictions would be crucial in interpreting experimental data.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for molecular structure determination. DFT calculations can predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies with a reasonable degree of accuracy. nih.gov
NMR Chemical Shifts: The chemical shifts for the protons and carbons in Dibenzofuran-2,8-bis(sulphonohydrazide) can be calculated. The aromatic protons of the dibenzofuran core are expected to appear in the downfield region of the ¹H NMR spectrum. nih.govrsc.org Protons associated with the sulphonohydrazide groups, specifically the N-H protons, are also anticipated to have distinct chemical shifts, which can be sensitive to the molecular environment and solvent. nih.gov Similarly, ¹³C NMR chemical shifts can be predicted, with the aromatic carbons of the dibenzofuran skeleton showing signals in the typical aromatic region, influenced by the electron-withdrawing nature of the sulphonyl groups. rsc.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 7.5 - 8.5 |
| N-H (sulphonohydrazide) | 4.5 - 10.0 |
| Aromatic C | 110 - 150 |
| C-S (aromatic) | 135 - 145 |
Note: These are estimated ranges based on computational studies of related sulfonamide and aromatic compounds. Actual values may vary.
Vibrational Frequencies: The vibrational spectrum (IR) of Dibenzofuran-2,8-bis(sulphonohydrazide) can also be simulated. Key vibrational modes would include N-H stretching vibrations from the hydrazide and sulphonamide moieties, typically observed in the range of 3200-3500 cm⁻¹. nih.govssrn.com The S=O stretching vibrations of the sulphonyl groups are expected to produce strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). rsc.org Aromatic C-H and C=C stretching vibrations would also be present. nih.gov Computational methods often employ a scaling factor to better align calculated frequencies with experimental data. nih.gov
Interactive Table 2: Predicted Key Vibrational Frequencies for Dibenzofuran-2,8-bis(sulphonohydrazide)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric SO₂ Stretch | 1300 - 1350 |
| Symmetric SO₂ Stretch | 1140 - 1160 |
| S-N Stretch | 890 - 920 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: These are representative frequency ranges based on DFT calculations of similar functional groups.
Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. rsc.orgnih.gov These simulations can provide insights into the electronic transitions of the molecule.
UV-Vis Spectra: The UV-Vis absorption spectrum of Dibenzofuran-2,8-bis(sulphonohydrazide) is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic dibenzofuran core. researchgate.net The presence of the sulphonohydrazide substituents may cause a shift in the absorption maxima compared to unsubstituted dibenzofuran.
Fluorescence Spectra: Many dibenzofuran derivatives are known to be fluorescent. researchgate.net Computational models can predict the fluorescence emission wavelengths, which are typically at a longer wavelength than the absorption maxima (a phenomenon known as the Stokes shift). chemrxiv.org The simulations involve calculating the optimized geometry of the first excited state and then determining the energy of the transition back to the ground state. rsc.org
Computational Analysis of Reaction Mechanisms and Energetics
Computational methods are invaluable for exploring the potential chemical reactions of a molecule, providing a level of detail that is often difficult to obtain experimentally. rsc.org
For any proposed reaction involving Dibenzofuran-2,8-bis(sulphonohydrazide), computational chemistry can be used to identify the transition state structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting species at the point of bond-making and bond-breaking.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. mdpi.com A lower energy barrier corresponds to a faster reaction rate. nih.gov By calculating these barriers for different potential reactions, the most likely reaction pathways can be predicted.
The sulphonohydrazide functional groups in Dibenzofuran-2,8-bis(sulphonohydrazide) are expected to be the primary sites of chemical reactivity. Potential reactions could include:
Reactions with electrophiles: The nitrogen atoms of the hydrazide moiety are nucleophilic and could react with various electrophiles.
Condensation reactions: The hydrazide groups can participate in condensation reactions with aldehydes and ketones.
Radical reactions: The sulphonyl group can be a precursor to sulphonyl radicals, which can then undergo further reactions. acs.org
For each of these potential pathways, computational modeling can map out the entire reaction coordinate, identifying all intermediates and transition states. nih.gov This provides a comprehensive understanding of the reaction mechanism and the factors that control its outcome. For instance, in a reaction with an aldehyde, calculations could determine whether the initial nucleophilic attack by the terminal or internal nitrogen of the hydrazide is more favorable by comparing the activation energies of the two pathways.
Advanced Material Science Applications of Dibenzofuran 2,8 Bis Sulphonohydrazide and Its Derivatives
Applications in Polymer Chemistry
The dibenzofuran (B1670420) moiety is recognized for imparting desirable properties such as high thermal stability and rigidity to polymer backbones. The addition of sulphonohydrazide groups introduces functionalities that can be leveraged for both monomeric integration and cross-linking, paving the way for the development of high-performance polymers.
Monomeric Units for High-Performance Polycondensation Polymers
Dibenzofuran-2,8-bis(sulphonohydrazide) can serve as a functional monomer in polycondensation reactions. The two sulphonohydrazide groups provide reactive sites for the formation of linkages with other monomers, such as dicarboxylic acids or their derivatives, to produce novel polyamides or other related polymers. The incorporation of the dibenzofuran unit into the polymer backbone is anticipated to enhance the thermal stability and mechanical properties of the resulting materials.
The inherent rigidity of the dibenzofuran structure contributes to a higher glass transition temperature (Tg) in the polymers, making them suitable for applications requiring dimensional stability at elevated temperatures. Research on other dibenzofuran-based monomers, such as 2,8-diaminodibenzofuran, has demonstrated the successful synthesis of soluble polyamides with excellent thermal properties. While direct studies on the polycondensation of Dibenzofuran-2,8-bis(sulphonohydrazide) are not extensively documented, the principles of polymer chemistry suggest its potential as a valuable building block for high-performance polymers.
Table 1: Potential Polymer Properties with Dibenzofuran-2,8-bis(sulphonohydrazide) as a Monomer
| Property | Expected Enhancement | Rationale |
|---|---|---|
| Thermal Stability | High | The rigid, aromatic dibenzofuran core is resistant to thermal degradation. |
| Glass Transition Temp. (Tg) | High | The planarity and rigidity of the dibenzofuran unit restrict chain mobility. |
| Mechanical Strength | High | The stiff polymer backbone would contribute to increased tensile strength and modulus. |
Cross-Linking Agents in Polymer Networks
The bifunctional nature of Dibenzofuran-2,8-bis(sulphonohydrazide) makes it a candidate for use as a cross-linking agent. The sulphonohydrazide groups can react with various functional groups in pre-existing polymer chains, such as epoxides, isocyanates, or aldehydes, to form a three-dimensional polymer network. This cross-linking process can significantly improve the mechanical, thermal, and chemical resistance properties of the base polymer.
The rigid dibenzofuran core acting as the bridge between polymer chains would impart a high degree of stiffness and thermal stability to the cross-linked network. This is particularly advantageous in applications where materials are exposed to harsh environmental conditions. While specific studies on Dibenzofuran-2,8-bis(sulphonohydrazide) as a cross-linker are limited, the known reactivity of sulphonohydrazides suggests its viability in this role. The effectiveness of the cross-linking would depend on the reactivity of the sulphonohydrazide groups with the specific polymer matrix and the processing conditions.
Role in Organic Optoelectronics and Photonics
The electronic properties of the dibenzofuran scaffold have led to its investigation in various organic optoelectronic devices. The ability to functionalize the 2 and 8 positions allows for the tuning of these properties, making Dibenzofuran-2,8-bis(sulphonohydrazide) and its derivatives intriguing candidates for fluorescent and phosphorescent materials, as well as components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Fluorescent and Phosphorescent Organic Materials
Dibenzofuran-based molecules are known to possess high triplet energies, a crucial property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The rigid and planar structure of the dibenzofuran core facilitates efficient charge transport and provides a stable matrix for phosphorescent guest emitters. While the intrinsic fluorescence of Dibenzofuran-2,8-bis(sulphonohydrazide) is not well-characterized, the sulphonohydrazide substituents could potentially influence the photophysical properties.
Furthermore, the sulphonohydrazide groups can be chemically modified to introduce other chromophoric units, allowing for the development of a new class of fluorescent or phosphorescent materials. The interaction between the dibenzofuran core and these appended groups could lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which could be exploited for sensing or imaging applications. Studies on other hydrazide-hydrazone derivatives have shown their potential as molecular switches with tunable fluorescence, suggesting a possible avenue for the functionalization of Dibenzofuran-2,8-bis(sulphonohydrazide).
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
In the realm of OLEDs, 2,8-substituted dibenzofuran derivatives, such as 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), have been successfully employed as host materials for blue phosphorescent emitters. nih.gov The high triplet energy of the dibenzofuran core effectively confines the triplet excitons on the guest molecules, leading to efficient light emission. nih.gov Given this precedent, Dibenzofuran-2,8-bis(sulphonohydrazide), with its dibenzofuran core, could be a precursor for novel host materials. The sulphonohydrazide groups could be functionalized to optimize charge injection and transport properties, or to improve the morphological stability of the thin films in the device.
For organic solar cells, materials with good electron and hole transport properties are essential. The dibenzofuran moiety can be incorporated into either donor or acceptor materials. The electron-rich nature of the dibenzofuran oxygen atom, combined with the potential for electron-withdrawing or -donating substituents at the 2 and 8 positions, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for optimizing the open-circuit voltage and short-circuit current in OSCs. While not yet demonstrated, derivatives of Dibenzofuran-2,8-bis(sulphonohydrazide) could be designed to have suitable electronic properties for use in the active layer of organic solar cells.
Supramolecular Chemistry and Self-Assembly
The combination of a planar aromatic core and multiple hydrogen-bonding functional groups makes Dibenzofuran-2,8-bis(sulphonohydrazide) a highly promising building block for supramolecular chemistry and the construction of self-assembled nanomaterials.
The planar dibenzofuran core is capable of participating in π-π stacking interactions, which are a key driving force for the self-assembly of aromatic molecules. These interactions can lead to the formation of ordered columnar or lamellar structures.
Complementing the π-π stacking, the two sulphonohydrazide groups at either end of the molecule provide multiple sites for hydrogen bonding. Each sulphonohydrazide group contains both hydrogen bond donors (N-H) and acceptors (S=O and N), enabling the formation of extensive and robust hydrogen-bonding networks. Research on acylhydrazines has shown their ability to form three-dimensional reticular hydrogen-bonding networks, resulting in the formation of stable supramolecular materials. nih.gov Similarly, the sulphonohydrazide groups in Dibenzofuran-2,8-bis(sulphonohydrazide) can direct the self-assembly process, leading to the formation of well-defined supramolecular structures such as fibers, gels, or crystalline networks.
The interplay between π-π stacking of the dibenzofuran cores and the hydrogen bonding of the sulphonohydrazide side chains could lead to the formation of complex and hierarchical self-assembled architectures. These materials could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli.
Table 2: Driving Forces for the Self-Assembly of Dibenzofuran-2,8-bis(sulphonohydrazide)
| Interaction | Molecular Origin | Resulting Structure |
|---|---|---|
| π-π Stacking | Planar aromatic dibenzofuran core | Ordered columnar or lamellar arrays |
| Hydrogen Bonding | Sulphonohydrazide groups (N-H donors, S=O and N acceptors) | Extensive one-, two-, or three-dimensional networks |
General information on the broader class of dibenzofuran derivatives does exist, highlighting their applications in areas such as:
Advanced Material Science: The core dibenzofuran structure is noted for its role in hydrogen-bonded assemblies due to its rigid and planar nature, which can influence the architecture of supramolecular structures.
Catalysis and Ligand Design: Dibenzofuran scaffolds have been explored in the development of ligands for various catalytic processes.
Chemical Sensing: Derivatives of dibenzofuran have been investigated as potential chemosensors for the detection of metal ions.
However, without any specific data on Dibenzofuran-2,8-bis(sulphonohydrazide), it is not possible to generate the detailed, scientifically accurate, and data-driven article as per the user's strict instructions and outline. The provided structure and subsections require specific research findings, data tables, and detailed discussions that are not available in the public domain for this specific compound.
Therefore, the requested article on the "" cannot be generated at this time due to the absence of relevant scientific information.
Chemical Sensing and Detection for Industrial and Environmental Monitoring
Fluorescent Probes for Environmental Pollutant Detection
The detection of environmental pollutants is a critical area of research, with fluorescent probes emerging as a highly sensitive and selective tool for this purpose. The inherent fluorescence of certain organic molecules, such as those with a dibenzofuran core, makes them attractive candidates for the development of these sensors. The functionalization of the dibenzofuran scaffold allows for the tuning of its photophysical properties and the introduction of specific binding sites for target analytes.
Therefore, a detailed discussion of research findings, including the types of pollutants detected, detection mechanisms, and performance characteristics such as sensitivity and selectivity, cannot be provided for Dibenzofuran-2,8-bis(sulphonohydrazide)-based probes at this time. Consequently, the generation of data tables summarizing such findings is not possible.
For the development of fluorescent probes, the sulphonohydrazide functional groups on the dibenzofuran scaffold would theoretically serve as potential binding sites for pollutants. The interaction between a pollutant and the sulphonohydrazide moiety could lead to a change in the fluorescence of the dibenzofuran core, such as quenching or enhancement of the emission, or a shift in the emission wavelength. This change would form the basis of the sensing mechanism. However, without experimental data, this remains a hypothetical discussion.
Future research in this area could involve the synthesis and characterization of Dibenzofuran-2,8-bis(sulphonohydrazide) and its derivatives, followed by the systematic investigation of their interactions with various environmental pollutants, including heavy metal ions, anions, and organic molecules. Such studies would be necessary to establish the viability of these compounds as fluorescent probes and to gather the data required for a comprehensive analysis of their performance.
Future Research Directions and Unexplored Avenues for Dibenzofuran 2,8 Bis Sulphonohydrazide
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide) and its derivatives will likely prioritize green and sustainable chemistry principles. Current synthetic routes to dibenzofuran (B1670420) derivatives often rely on transition-metal-catalyzed cross-coupling reactions, which, while effective, can involve costly and toxic catalysts. biointerfaceresearch.comresearchgate.net Future research should aim to develop methodologies that mitigate these drawbacks.
One promising avenue is the use of palladium-on-carbon (Pd/C) catalysts, which are stable, recyclable, and can be easily removed by filtration. chemistryviews.org Exploring the application of such catalysts for the construction of the dibenzofuran skeleton from readily available precursors like substituted allyl-phenols could offer a more sustainable route. chemistryviews.org Additionally, copper-catalyzed cyclization of cyclic diaryliodonium salts in water presents an efficient, environmentally friendly method for forming the dibenzofuran core. acs.org
For the introduction of the sulphonohydrazide groups, traditional methods often involve the reaction of a sulphonyl chloride with hydrazine (B178648). scholarly.orgrsc.org Future methodologies could explore one-pot syntheses that combine the formation of the dibenzofuran ring with its subsequent functionalization, thereby reducing the number of steps, solvent waste, and purification requirements. The use of microwave-assisted synthesis could also be investigated to shorten reaction times and improve energy efficiency. scholarly.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-on-Carbon (Pd/C) Catalysis | Recyclable catalyst, operational simplicity, lower cost. chemistryviews.org | Optimization of reaction conditions for substituted precursors. |
| Copper-Catalyzed Cyclization in Water | Use of water as a green solvent, high yields. acs.org | Substrate scope expansion and catalyst reusability studies. |
| One-Pot Synthesis | Reduced steps, less waste, improved efficiency. | Development of compatible reaction conditions for ring formation and functionalization. |
| Microwave-Assisted Synthesis | Shorter reaction times, potential for higher yields. scholarly.org | Investigation of solvent-free conditions and scalability. |
Investigation of Emerging Reactivity Patterns and Transformations
The dibenzofuran nucleus is known to undergo electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. wikipedia.orgekb.eg Future research should explore the regioselectivity of these reactions on the Dibenzofuran-2,8-bis(sulphonohydrazide) scaffold, particularly how the electron-withdrawing sulphonohydrazide groups influence the reactivity of the aromatic rings. Density functional theory (DFT) studies could predict the most likely sites for electrophilic attack and guide experimental work. nih.gov
The sulphonohydrazide moieties themselves offer a rich field for chemical transformations. Sulphonyl hydrazides are recognized as versatile building blocks in organic synthesis, capable of acting as sources of sulfonyl radicals. nih.govresearchgate.net The electrochemical or chemical oxidation of Dibenzofuran-2,8-bis(sulphonohydrazide) could generate disulphonyl radicals, which could then be used in a variety of addition and cyclization reactions to create complex molecular architectures. For instance, these radicals could add to alkenes and alkynes, providing pathways to novel polymeric materials or functionalized small molecules. nih.gov
Further unexplored avenues include the use of the -NHNH2 group in condensation reactions with aldehydes and ketones to form sulphonylhydrazones, which are valuable intermediates in organic synthesis. The potential for intramolecular reactions between the sulphonohydrazide groups and substituents on the dibenzofuran core could also lead to the discovery of novel heterocyclic ring systems.
Application of Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of Dibenzofuran-2,8-bis(sulphonohydrazide) during chemical reactions and within materials requires the application of advanced characterization techniques capable of monitoring dynamic processes in real-time. In-situ spectroscopy, such as ReactIR (FTIR) and Raman spectroscopy, can provide critical information about reaction kinetics, the formation of transient intermediates, and reaction endpoints without the need for offline sampling. spectroscopyonline.commt.commt.com This would be particularly valuable for studying the radical-forming reactions of the sulphonohydrazide groups or the polymerization processes involving this monomer. researchgate.net
For detailed structural elucidation, particularly of complex derivatives or polymers, advanced nuclear magnetic resonance (NMR) techniques are indispensable. openaccessjournals.comwikibooks.orgbritannica.com Two-dimensional NMR experiments can help to fully assign the structure and connectivity of new compounds derived from Dibenzofuran-2,8-bis(sulphonohydrazide).
The study of dynamic processes also extends to the behavior of materials under operational conditions. Techniques like operando spectroscopy can track the structural and electronic changes in a material as it functions, for example, within an electronic device or as a catalyst. acs.org This would be crucial for understanding the structure-property relationships of functional materials derived from this compound.
| Technique | Application Area | Information Gained |
| In-situ FTIR/Raman Spectroscopy | Reaction monitoring | Real-time kinetics, intermediate identification, endpoint determination. mt.commt.com |
| Advanced NMR Spectroscopy | Structural elucidation | Detailed molecular structure, connectivity, and conformation. openaccessjournals.combritannica.com |
| Operando Spectroscopy | Materials science | Dynamic structural changes under working conditions. acs.org |
Exploration of New Functional Materials with Enhanced Performance
The unique combination of a rigid, aromatic dibenzofuran core and reactive sulphonohydrazide groups makes Dibenzofuran-2,8-bis(sulphonohydrazide) a promising building block for new functional organic materials. wiley.comorgmathun.comkyushu-u.ac.jp The dibenzofuran moiety is a known component in materials for organic electronics, such as organic light-emitting diodes (OLEDs). acs.orgkyushu-u.ac.jp
Future research could focus on synthesizing polymers and oligomers where the Dibenzofuran-2,8-bis(sulphonohydrazide) unit is incorporated into the main chain or as a pendant group. The sulphonohydrazide groups can be utilized as cross-linking sites, allowing for the creation of robust polymer networks. The thermal decomposition of the sulphonohydrazide moiety to release nitrogen gas could also be exploited to create porous organic polymers with high surface areas, suitable for applications in gas storage or catalysis.
Furthermore, the polarity and hydrogen-bonding capability of the sulphonohydrazide groups could be leveraged to design materials with specific self-assembly properties, leading to the formation of liquid crystals or supramolecular polymers. deliuslab.comunizar-csic.es These materials could find applications in sensors, separation membranes, or as hole-transporting materials in perovskite solar cells. deliuslab.com
Integration with Artificial Intelligence and Machine Learning in Chemical Research
| AI/ML Application | Objective | Potential Impact |
| Reaction Outcome Prediction | To forecast the products and yields of unknown reactions. nih.govnips.cc | Accelerates the discovery of new synthetic routes and reactivity patterns. |
| De Novo Molecular Design | To generate novel molecular structures with desired properties. mdpi.comoup.comintofuture.org | Creates tailored derivatives for specific applications in electronics or medicine. |
| High-Throughput Screening | To computationally predict the properties of many candidate molecules. rsc.orgaip.org | Rapidly identifies high-performance materials for experimental validation. |
Q & A
Q. What are the standard synthetic routes for Dibenzofuran-2,8-bis(sulphonohydrazide), and what reaction conditions are critical for high yield?
The compound is synthesized via sulfonation of dibenzofuran followed by hydrazide formation. Key conditions include the use of strong acids (e.g., sulfuric acid) for sulfonation and controlled stoichiometry of hydrazine to avoid over-substitution. Temperature control (40–60°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity .
Q. How is the antimicrobial activity of Dibenzofuran-2,8-bis(sulphonohydrazide) evaluated, and what are the key findings?
Antimicrobial efficacy is assessed using minimum inhibitory concentration (MIC) assays against bacterial strains. Key data include:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Bacillus subtilis | 50 |
| Pseudomonas aeruginosa | 300 |
| Gram-positive bacteria show greater sensitivity, likely due to enhanced membrane penetration. Assays require standardized broth microdilution protocols (CLSI guidelines) and controls for solvent interference . |
Q. What analytical techniques are recommended for characterizing Dibenzofuran-2,8-bis(sulphonohydrazide)?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm sulfonohydrazide group positions.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- FT-IR to identify N–H (3200–3300 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches.
- Mass spectrometry (HRMS) for molecular weight validation (C₁₂H₁₂N₄O₅S₂, m/z 356.4) .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro cytotoxicity and antimicrobial efficacy?
While MIC values for pathogens like S. aureus are 100 µg/mL, cytotoxicity assays (e.g., MTT on HEK293 cells) show no toxicity up to 500 µg/mL. To reconcile this, conduct dose-response studies in infected cell models, focusing on localized delivery (e.g., nanoparticle encapsulation) to enhance target-site concentration while minimizing systemic exposure .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
Modify the sulphonohydrazide groups via:
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the dibenzofuran core to improve lipophilicity.
- Reductive alkylation : Replace hydrazide protons with alkyl chains to alter pharmacokinetics. Evidence from analogous compounds (e.g., tripeptide-conjugated derivatives) shows that coupling with amino acid esters under low-temperature, base-catalyzed conditions enhances antimicrobial potency .
Q. What mechanistic studies are suggested to elucidate the compound’s interaction with bacterial targets?
Proposed approaches:
- Protein binding assays : Use fluorescence quenching or SPR to study interactions with bacterial enzymes (e.g., dihydrofolate reductase).
- ROS detection : Measure reactive oxygen species (ROS) levels via DCFH-DA probes to confirm oxidative stress induction.
- Transcriptomic analysis : RNA-seq of treated S. aureus to identify dysregulated pathways (e.g., cell wall synthesis, redox homeostasis) .
Q. How do reaction conditions influence the mechanistic pathways in Dibenzofuran-2,8-bis(sulphonohydrazide) oxidation?
Oxidation with KMnO₄ in acidic media converts sulphonohydrazide to sulfonic acids, while milder agents (e.g., H₂O₂) yield sulfonamides. Solvent polarity (e.g., aqueous vs. DMF) and temperature (25°C vs. reflux) dictate product distribution. Monitor intermediates via TLC and optimize for desired functional groups .
Methodological Notes
- Contradiction Handling : If MIC data conflict with cytotoxicity results, validate assay conditions (e.g., pH, serum protein interference) and repeat in 3D cell cultures or in vivo models.
- Derivative Design : Prioritize substituents that balance hydrophilicity (for solubility) and lipophilicity (for membrane penetration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
